molecular formula C6H3BrClN3 B13450515 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine

6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine

Cat. No.: B13450515
M. Wt: 232.46 g/mol
InChI Key: PXILHUXAXLLENA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both bromine and chlorine atoms, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a practical and robust synthesis method. This involves multiple steps, including bromination and chlorination, to ensure high yield and purity . The process relies on standard laboratory equipment, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine include:

Uniqueness

What sets this compound apart is its unique combination of bromine and chlorine atoms, which enhances its reactivity and versatility in various chemical reactions. Additionally, its potential as a casein kinase 2 inhibitor and its use as a fluorescent probe make it a valuable compound in both medicinal chemistry and biological research .

Properties

IUPAC Name

6-bromo-2-chloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILHUXAXLLENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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